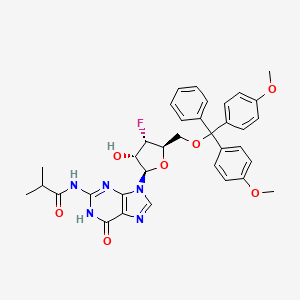

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide

Descripción

Propiedades

Fórmula molecular |

C35H36FN5O7 |

|---|---|

Peso molecular |

657.7 g/mol |

Nombre IUPAC |

N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-29(42)27(36)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1 |

Clave InChI |

DHDSAIMYCCHNMS-UNVYQVKTSA-N |

SMILES isomérico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |

SMILES canónico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves several steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial production methods typically involve optimizing these steps to achieve high efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Sulfur-Containing Analogs

Phosphoramidite Derivatives

- Compound 35 () and Compound 12 (): Incorporate phosphoramidite groups for oligonucleotide chain elongation. These intermediates contrast with the target compound, which lacks a reactive phosphorus center, suggesting it is a protected nucleoside rather than a phosphoramidite building block .

- Compound in : Includes a 4-fluoro substituent and a phosphoramidite group, serving as a direct precursor for fluorine-modified oligonucleotides .

Fluorine Positional Isomers

DMTr-Protected Non-Fluorinated Analogs

- Compound in : Nearly identical to the target but lacks the 4-fluoro group. The absence of fluorine likely reduces metabolic stability and target affinity .

Actividad Biológica

N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide is a complex organic compound notable for its intricate structure that combines a purine base with a tetrahydrofuran moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of N-(9-((2R,3S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-3-hydroxytetrahydrofuran-2-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide is C₄₁H₄₁N₅O₈, with a molecular weight of approximately 657.7 g/mol. Its structure features several functional groups including:

- Fluorine atom : Enhances lipophilicity and biological activity.

- Hydroxyl groups : Contribute to hydrogen bonding and solubility.

- Methoxy groups : Potentially improve pharmacokinetic properties.

Anticancer Potential

Preliminary studies suggest that compounds with similar purine structures often exhibit anticancer properties. For instance, derivatives of purines have been shown to inhibit the proliferation of various cancer cell lines. Although specific data on N-(9...isobutyramide is limited, the following findings from related compounds provide insights into its potential:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | A549 (lung cancer) | 0.04 | |

| Compound 10a | A549 (lung cancer) | 0.02 | |

| Compound 11g | HCT116 (colon cancer) | 0.08 |

These results indicate the potential for N-(9...isobutyramide to exhibit similar activity against cancer cells.

The mechanisms through which N-(9...isobutyramide may exert its biological effects are not fully elucidated but could involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.

- Induction of apoptosis : Evidence suggests that purine derivatives can trigger programmed cell death in malignant cells.

- Radical scavenging activity : Some studies indicate that related structures possess antioxidant properties that may protect against oxidative stress in cells.

Case Studies and Research Findings

Research into related compounds has highlighted various biological activities:

- Antioxidant Activity : Compounds similar to N-(9...isobutyramide have demonstrated significant DPPH radical-scavenging activity, indicating potential protective effects against oxidative damage .

- Cell Viability Reduction : Studies on similar structures reported reductions in cell viability across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.